

reactivity of Lithium 1-pentynyl- alkynyl compound

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lithium, 1-pentynyl-

CAS No.: 18643-50-0

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Core Reactivity and Key Transformations

Lithium 1-pentynyl, as a representative lithium acetylide, is a potent nucleophile. Its primary reactivity involves forming alkynyl boronate complexes, which undergo subsequent transformations. The table below summarizes its key reaction as a foundational step in a method for constructing tetrasubstituted alkenes [1].

Reactant/Complex	Electrophile	Key Product	Role of Lithium 1-pentynyl	Key Outcome
3-Phenylpropyl-9-BBN & 1-Pentynyllithium	Ethyl iodide, other alkyl halides/sulfonates	Alkenyl Borinic Ester (e.g., 5a)	Nucleophile; forms alkynyl boronate complex 3a	Syn-addition across alkyne; forms trisubstituted alkenyl boron intermediate with high stereocontrol [1]

This alkenyl borinic ester intermediate is a versatile platform for further functionalization. The table below outlines how it can be used to access diverse tetrasubstituted alkenes.

Transformation	Reagents/Conditions	Final Product Type	Stereochemical Control
Zweifel Olefination	Standard conditions (with base)	Tetrasubstituted Alkene	Retention of double-bond geometry [1]
Zweifel Olefination	Modified conditions (without base)	Tetrasubstituted Alkene	Inversion of double-bond geometry [1]
Cross-Coupling	Suzuki-Miyaura conditions	Tetrasubstituted Alkene	Dependent on coupling partner
Homologation	Various electrophiles	Functionalized Alkenes	Dependent on reaction

Detailed Experimental Protocols

Protocol 1: Synthesis of Alkenyl Borinic Ester via 1,2-Migration

This is a key protocol for creating the central alkenyl borinic ester intermediate, adapted from the literature [1].

- **Step 1: Hydroboration.** Generate the organoborane by reacting allylbenzene (1.0 equiv) with 9-BBN-H (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere. Stir at room temperature until completion (monitor by TLC or NMR).
- **Step 2: Alkynyl Boronate Complex Formation.** In a separate flask, generate 1-pentynyllithium (1.1 equiv) by deprotonating 1-pentyne with n-butyllithium in a solvent like THF at -78°C. Slowly transfer this solution to the organoborane from Step 1. Warm the mixture to room temperature and stir to form the alkynyl boronate complex **3a**.
- **Step 3: Electrophilic Trapping and 1,2-Migration.** Add the electrophile, such as ethyl iodide (1.5 equiv), to the boronate complex. **Concentrate the reaction mixture significantly** (this was a critical optimization factor). Heat the concentrated mixture to 60°C to induce syn-addition of the migrating group and the electrophile across the alkyne, followed by 1,2-migration.
- **Step 4: Oxidation to Borinic Ester.** Upon completion of the migration, cool the reaction and add trimethylamine N-oxide (2.0 equiv) to oxidize the sensitive alkenylborane to the stable, isolable alkenyl borinic ester **5a**.

- **Work-up and Isolation:** Quench the reaction with aqueous saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product **5a** by flash chromatography.

Protocol 2: Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides

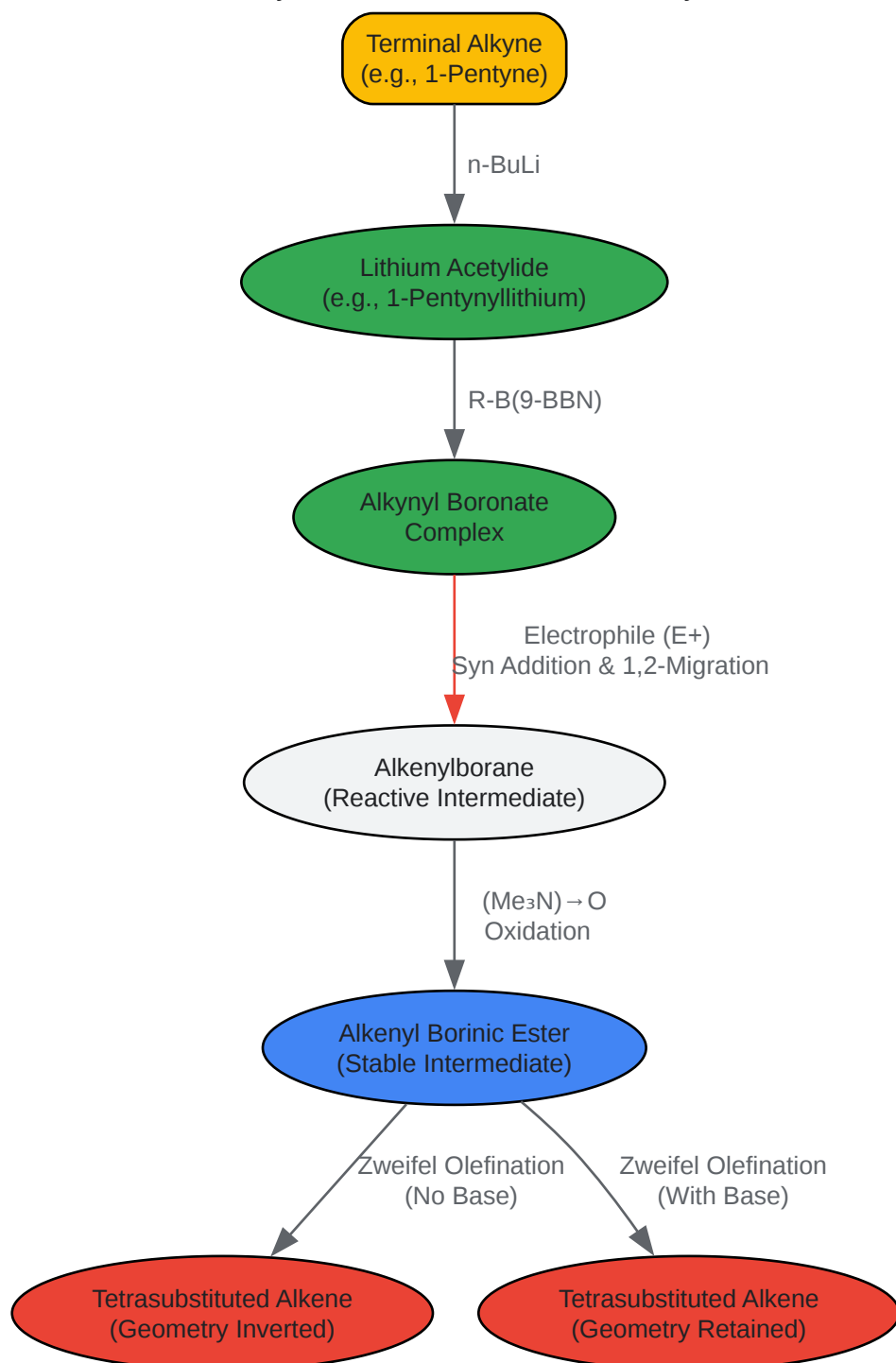
This protocol provides an alternative, atom-economical route to alkynylboron compounds, which can be precursors to lithium acetylides [2].

- **Reagent Preparation:** Use air- and moisture-stable amine-boranes (e.g., piperidine-borane).
- **Reaction Setup:** In a flame-dried flask under inert atmosphere, add the terminal alkyne (e.g., 4-methoxyphenylacetylene, 1.0 equiv) and the amine-borane (2.0 equiv) in pentane.
- **LAB Generation and Reaction:** Add n-BuLi (1.865 equiv in hexanes) dropwise to the stirred mixture at room temperature. The Lithium Aminoborohydride (LAB) forms in situ. Reflux the reaction mixture for 2 hours.
- **Monitoring and Completion:** Monitor reaction progress by TLC or NMR. The reaction primarily yields the mono-B-alkynylated product.
- **Work-up and Isolation:** Cool the mixture to room temperature. Carefully quench with water, separate the organic layer, and concentrate. Purify the product by column chromatography. The products are stable to both acidic and basic aqueous conditions [2].

Mechanistic Insights and Workflow Diagram

The following diagram illustrates the key pathway and decision points for the synthesis of tetrasubstituted alkenes, starting from a lithium acetylide like lithium 1-pentynyl.

Lithium Acetylide to Tetrasubstituted Alkene Synthesis



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A key mechanistic feature in related lithium-alkyne systems is the **cation- π interaction**. Crystallographic studies of chiral lithium enolates derived from alkynoic acids have shown that the lithium cation can coordinate directly to the π -electron cloud of the alkyne group. This interaction helps stabilize well-defined

chiral aggregates in solution, which are crucial for achieving high stereoselectivity in subsequent reactions like enantioselective alkylations [3].

Application Notes for Professionals

- **Scope and Limitations:** The 1,2-migration method works with a broad range of carbon-based electrophiles (alkyl, allyl, benzyl halides/sulfonates) and some heteroatom-based ones (e.g., Selectfluor for F, PhSeCl). However, some electrophiles like aldehydes or NBS can lead to side products [1]. The dehydroborylation protocol is primarily for aromatic and aliphatic terminal alkynes [2].
- **Scalability:** The 1,2-migration reaction has been successfully scaled up to 10 mmol for model systems without significant loss in yield or selectivity [1]. The dehydroborylation has also been demonstrated on a 50 mmol scale [2].
- **Handling and Safety:** All described reactions must be performed under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and standard Schlenk techniques. Lithium acetylides and organoboranes are air- and moisture-sensitive and can be pyrophoric.

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To cite this document: Smolecule. [reactivity of Lithium 1-pentynyl- alkynyl compound]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b8807662#reactivity-of-lithium-1-pentynyl-alkynyl-compound>]

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